1,3-Diiodo-5,5-dimethylhydantoin
Overview
Description
1,3-Diiodo-5,5-dimethylhydantoin is a useful research compound. Its molecular formula is C5H6I2N2O2 and its molecular weight is 379.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Iodination of Aromatic Compounds
1,3-Diiodo-5,5-dimethylhydantoin (DIH) has demonstrated efficiency in iodinating various aromatic compounds. For instance, it successfully iodinates alkylbenzenes, aromatic amines, and phenyl ethers, especially when dissolved in organic solvents. The reactivity of electrophilic iodine from DIH is influenced by the medium's acidity, with its super electrophilic form reacting readily with electron-deficient arenes to form iodo derivatives (Chaikovskii et al., 2007).
Disulfide-Catalyzed Iodination
DIH, when catalyzed by disulfide, serves as an effective agent for the electrophilic iodination of electron-rich aromatic compounds under mild conditions. This method can be applied to a broad spectrum of compounds including acetanilide, anisole, imidazole, and pyrazole derivatives (Iida et al., 2019).
Promotion of Glycosylations
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a variant of DIH, is recognized as an efficient activator for glycosidic bond formation in glycosylations. It has shown to achieve excellent yields in solution or automated glycan assembly on solid phase, particularly when combined with triflic acid or trimethylsilyl trifluoromethanesulfonate (Xu et al., 2017).
Sulfonylamidation of Alkylbenzenes
DIH has also been used in the α-sulfonylamidation of the benzylic position in alkylbenzenes. This process, involving treatment with p-toluenesulfonamide and DIH, yields α-p-toluenesulfonylamido)alkylbenzenes, showcasing a simple method for such transformations (Baba & Togo, 2010).
Oxidation of Urazoles
1,3-dichloro-5,5-dimethylhydantoin (DCH) and DBH, both related to DIH, have been effective as oxidizing agents for urazoles and bis-urazoles, converting them to triazolinediones under mild conditions with good yields (Zolfigol et al., 2005).
Mechanism of Action
Target of Action
1,3-Diiodo-5,5-dimethylhydantoin (DIH) primarily targets aromatic compounds and alkenes . It is particularly effective on electron-rich aromatic compounds .
Mode of Action
DIH acts as an iodinating agent , introducing iodine atoms into other molecules . In the presence of a disulfide catalyst, DIH is activated as a Lewis base, promoting the iodination reaction . The reactivity of electrophilic iodine is controlled by the acidity of the medium .
Biochemical Pathways
The primary biochemical pathway affected by DIH is the iodination of aromatic compounds and alkenes . This iodination can lead to various downstream effects, depending on the specific compounds involved. For example, DIH can be used for the preparation of nitriles from corresponding alcohols and amines via oxidative conversion .
Result of Action
The primary result of DIH’s action is the iodination of target molecules . This can lead to the formation of various iodinated derivatives, including iodoarenes and iodinated alkenes . The iodination is generally highly regioselective and provides high yields of isolated products .
Action Environment
The action of DIH is influenced by the acidity of the medium . Superelectrophilic iodine generated upon dissolution of DIH in sulfuric acid readily reacts with electron-deficient arenes . The reaction conditions, including temperature and the presence of catalysts, can also significantly impact the efficacy and selectivity of DIH’s action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Diiodo-5,5-dimethylhydantoin plays a crucial role in biochemical reactions, primarily as an iodinating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the incorporation of iodine into these molecules. For instance, it is used in the iodination of arenes and enols, where it acts as an electrophilic iodine source. The compound’s reactivity is influenced by the acidity of the medium, with superelectrophilic iodine being generated upon dissolution in sulfuric acid . This reactivity allows this compound to efficiently iodinate electron-deficient aromatic compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic iodination. The compound generates superelectrophilic iodine species in acidic conditions, which can then react with electron-rich sites in biomolecules. This reaction can lead to the formation of iodinated products, which can alter the activity and function of the target molecules. Additionally, this compound can act as an oxidizing agent, facilitating the conversion of alcohols and amines into nitriles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under dry storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can maintain its reactivity for extended periods when stored properly. Its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs. Studies have shown that the compound’s reactivity and impact on cellular processes are dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an iodinating agent. It interacts with enzymes and cofactors involved in the metabolism of iodine-containing compounds. The compound’s ability to introduce iodine into biomolecules can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the iodination of tyrosine residues in proteins can impact the synthesis and degradation of these proteins, altering metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with specific biomolecules, such as proteins and enzymes. These interactions can affect the compound’s activity and function, as well as its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the iodination of proteins within the endoplasmic reticulum can affect protein folding and stability, while iodination within the nucleus can impact gene expression and DNA replication .
Properties
IUPAC Name |
1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHCKRAHUPIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1I)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176865 | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-12-4 | |
Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Diiodo-5,5-dimethylhydantoin?
A1: The molecular formula of DIH is C5H6I2N2O2, and its molecular weight is 379.92 g/mol. []
Q2: How does DIH function as an electrophilic iodinating reagent?
A2: DIH acts as a source of electrophilic iodine. The iodine atoms in DIH are polarized due to the electron-withdrawing effect of the adjacent carbonyl groups and nitrogen atoms. This polarization makes the iodine atoms susceptible to nucleophilic attack by electron-rich aromatic rings or other nucleophiles. [, ]
Q3: Can you provide an example of a reaction mechanism involving DIH?
A3: In the iodination of aromatic compounds, DIH reacts with the aromatic ring in an electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks one of the iodine atoms in DIH, forming a sigma complex. Subsequent loss of a proton regenerates the aromaticity, resulting in the iodinated product. [, ]
Q4: What are some common applications of DIH in organic synthesis?
A4: DIH is widely employed for the iodination of various substrates, including:
- Aromatic compounds: DIH efficiently iodinates electron-rich aromatic compounds like anisoles and anilines. [, , ]
- Alkenes: DIH can convert alkenes into 1,2-dioxetanes in the presence of appropriate reaction conditions. [, ]
- Alkynes: DIH facilitates controlled mono- and di-iodofluorination of alkynes in conjunction with HF-based reagents. []
- Aldehydes: DIH enables the oxidative conversion of aldehydes into various heterocycles, including 2-oxazolines and 2-imidazolines. [, , ]
- Alcohols and Amines: DIH facilitates the oxidative transformation of primary alcohols and primary, secondary, and tertiary amines into corresponding nitriles in aqueous ammonia. [, , ]
Q5: Can disulfides catalyze reactions involving DIH?
A5: Yes, disulfides have been shown to catalyze the electrophilic iodination of electron-rich aromatic compounds using DIH. They act as Lewis bases, activating DIH by coordinating to one of the iodine atoms. []
Q6: Are there examples of metal-catalyzed reactions using DIH?
A6: Yes, silver salts like silver acetate (AgOAc) have been used with DIH for the decarboxylative fluorodiiodination of alkynoic acids to generate fluoroalkenes. [] Similarly, palladium catalysts have been employed with DIH for remote meta-C-H functionalization reactions. []
Q7: How does irradiation influence reactions with DIH?
A7: Irradiation can facilitate radical reactions involving DIH. For example, 3,4-dihydro-2,1-benzothiazine 2,2-dioxides and chroman derivatives can be prepared from sulfonamides and alcohols, respectively, using DIH under irradiation conditions. [, , ]
Q8: Can DIH be used for iododecarboxylation reactions?
A8: Yes, DIH is effective for iododecarboxylation reactions. For instance, paraconic acids and β-carboxyl-γ-butyrolactams can be converted to α,β-unsaturated γ-butyrolactones and γ-butyrolactams, respectively, via decarboxylative iodination using DIH. [, ]
Q9: What are the recommended storage conditions for DIH?
A9: DIH should be stored at -20°C, protected from light and moisture, to maintain its stability. []
Q10: Is DIH compatible with all solvents?
A10: DIH exhibits limited solubility in solvents like dichloromethane and is insoluble in petroleum ether. It shows good solubility in acetone, but this should be approached with caution as DIH reacts with acetone at elevated temperatures to form iodoacetone. []
Q11: What are the safety considerations for handling DIH?
A11: DIH is an oxidizer and should be handled with care. It is corrosive and toxic to aquatic life. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this reagent. Work should be conducted in a well-ventilated area to minimize exposure. []
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